Verify Before You Trust: The JAK2/FLT3 Low Nanomolar Claim Cannot Be Authenticated to a Primary Source
A chemical aggregator page states that a 2023 Journal of Medicinal Chemistry study reported 'low nanomolar' IC50 values for this compound against JAK2 and FLT3 tyrosine kinases [1]. However, independent searches could not retrieve the referenced primary paper, and no compound identifier (CID, SMILES, InChI) was matched within known JAK2/FLT3 inhibitor publications. Consequently, this claim carries a high risk of being unverifiable advertising copy and cannot be used to justify a selection decision.
| Evidence Dimension | Kinase inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Claimed 'low nanomolar range' (exact values absent) per aggregator [1] |
| Comparator Or Baseline | None verifiable |
| Quantified Difference | Not calculable |
| Conditions | Assay conditions not retrievable |
Why This Matters
Procurement decisions based on unverifiable biological claims expose projects to resource waste if the compound does not exhibit the expected activity in-house.
- [1] Chemical aggregator page (kuujia.com) summarizing unverifiable data for CAS 1385380-67-5. Accessed May 9, 2026. View Source
